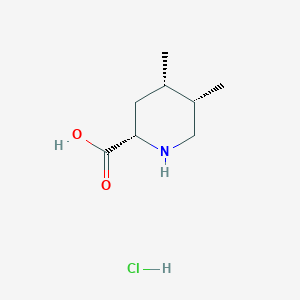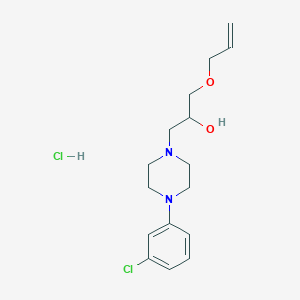
1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a 3-chlorophenyl group and an allyloxy group, making it a versatile molecule for chemical modifications and biological studies.
准备方法
The synthesis of 1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 3-chlorophenyl group.
Introduction of Allyloxy Group: The allyloxy group is introduced through the reaction of the intermediate with allyl bromide in the presence of a base, such as sodium hydride.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, such as hydrogenation, to reduce the allyloxy group to a propanol group using catalysts like palladium on carbon (Pd/C).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides, to introduce different substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
科学研究应用
1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system (CNS) due to its piperazine moiety.
Biological Studies: It is used in biological assays to investigate its effects on various biological pathways and molecular targets.
Chemical Biology: The compound serves as a tool for studying the structure-activity relationships (SAR) of piperazine derivatives.
Industrial Applications:
作用机制
The mechanism of action of 1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperazine ring and the 3-chlorophenyl group play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the biological context.
相似化合物的比较
1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-(Allyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol hydrochloride: Lacks the 3-chloro substituent, which may affect its binding affinity and selectivity for certain targets.
1-(Allyloxy)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride: Contains a 4-chloro substituent instead of a 3-chloro substituent, potentially altering its pharmacological profile.
1-(Allyloxy)-3-(4-(2-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride: Features a 2-chloro substituent, which may influence its chemical reactivity and biological activity.
The unique combination of the allyloxy group and the 3-chlorophenyl substituent in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in terms of potency, selectivity, and therapeutic potential.
属性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2.ClH/c1-2-10-21-13-16(20)12-18-6-8-19(9-7-18)15-5-3-4-14(17)11-15;/h2-5,11,16,20H,1,6-10,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKJTACVNPOSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CN1CCN(CC1)C2=CC(=CC=C2)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2526538.png)
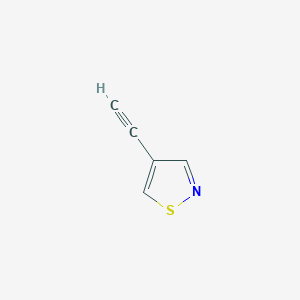

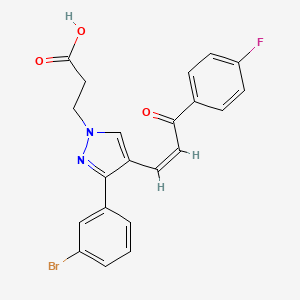
![propan-2-yl 7-methyl-4-[(4-sulfamoylphenyl)amino]-1,8-naphthyridine-3-carboxylate](/img/structure/B2526545.png)
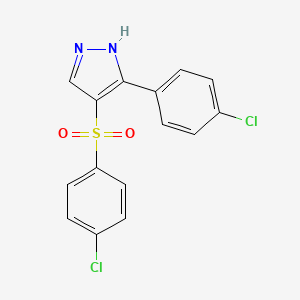
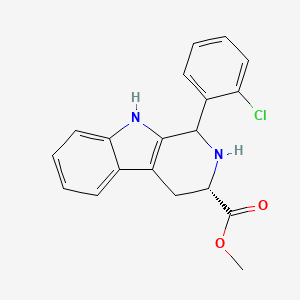
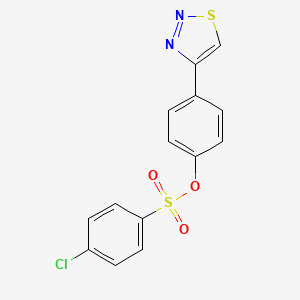
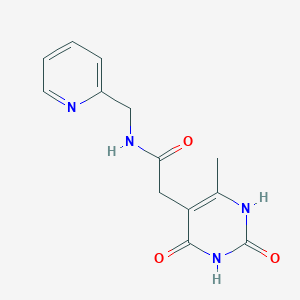
![9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine](/img/structure/B2526552.png)
![1-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2526553.png)

